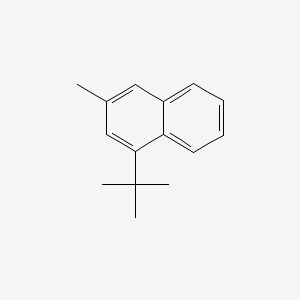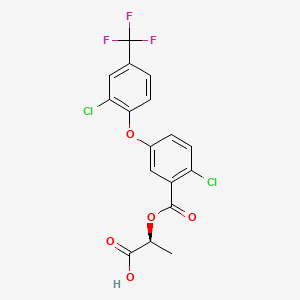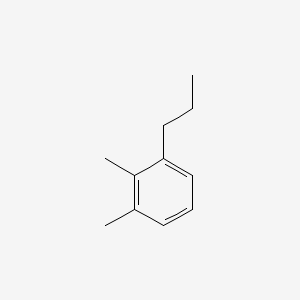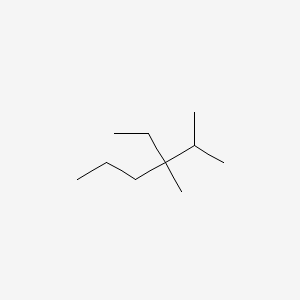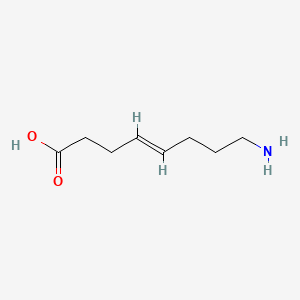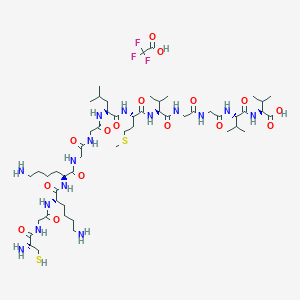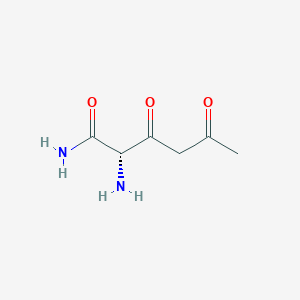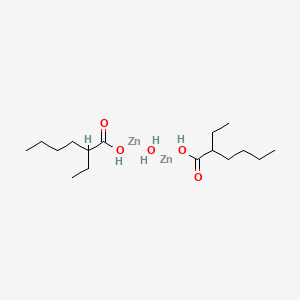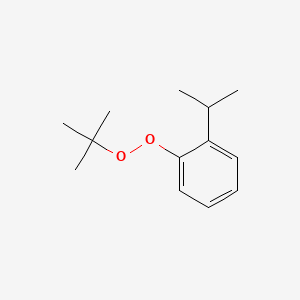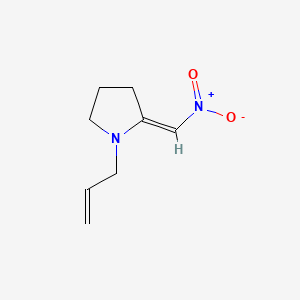![molecular formula C27H36O2 B12650813 2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol] CAS No. 93893-69-7](/img/structure/B12650813.png)
2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis[6-cyclopentyl-3,4-xylenol] is an organic compound with the molecular formula C27H36O2. It is a phenolic compound known for its antioxidant properties, which makes it useful in various industrial applications, particularly in the stabilization of polymers and plastics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[6-cyclopentyl-3,4-xylenol] typically involves the condensation of 6-cyclopentyl-3,4-xylenol with formaldehyde under acidic or basic conditions. The reaction is carried out by heating the reactants to a temperature range of 130-160°C, followed by a heat preservation dehydration reaction for 1-4 hours. A catalyst is then added, and the mixture is further heated to 160-190°C while maintaining the reaction for 2-5 hours .
Industrial Production Methods
In industrial settings, the production process is optimized to achieve high yields and purity. The reaction mixture is cooled, neutralized, and subjected to alcohol precipitation, followed by filtration and drying. This method ensures a product yield of over 92%, with the purity of the final product reaching 99.5% .
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis[6-cyclopentyl-3,4-xylenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2,2’-Methylenebis[6-cyclopentyl-3,4-xylenol] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in the stabilization of polymers and plastics.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Utilized in the production of high-performance materials, including coatings, adhesives, and sealants
Mechanism of Action
The antioxidant properties of 2,2’-Methylenebis[6-cyclopentyl-3,4-xylenol] are attributed to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species, thereby protecting cells and materials from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another phenolic antioxidant used in similar applications.
Benzoic Acid: Known for its preservative and antioxidant properties.
Uniqueness
2,2’-Methylenebis[6-cyclopentyl-3,4-xylenol] is unique due to its specific structural features, which confer enhanced stability and effectiveness as an antioxidant compared to other similar compounds. Its cyclopentyl groups provide steric hindrance, reducing the rate of oxidation and increasing its longevity in various applications .
Properties
CAS No. |
93893-69-7 |
|---|---|
Molecular Formula |
C27H36O2 |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
6-cyclopentyl-2-[(3-cyclopentyl-2-hydroxy-5,6-dimethylphenyl)methyl]-3,4-dimethylphenol |
InChI |
InChI=1S/C27H36O2/c1-16-13-24(20-9-5-6-10-20)26(28)22(18(16)3)15-23-19(4)17(2)14-25(27(23)29)21-11-7-8-12-21/h13-14,20-21,28-29H,5-12,15H2,1-4H3 |
InChI Key |
ODSONVOAQPNSEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CC2=C(C(=CC(=C2O)C3CCCC3)C)C)O)C4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


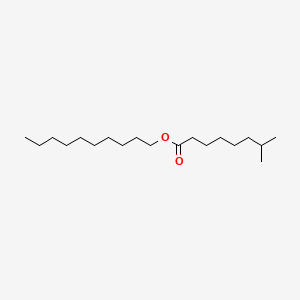
![2-[(6,8-Dibromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B12650753.png)

